1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-ethylthiourea
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Overview
Description
1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-ethylthiourea is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic compound, and a thiourea moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-ethylthiourea typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.
Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the desired position.
Thiourea Formation: The final step involves the reaction of the alkylated quinoline derivative with an isothiocyanate to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-ethylthiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under mild to moderate conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced quinoline derivatives.
Substitution Products: Various substituted thiourea derivatives.
Scientific Research Applications
1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-ethylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline core structure allows for strong interactions with aromatic residues in proteins, while the thiourea moiety can form hydrogen bonds with active site residues. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-ethylthiourea can be compared with other quinoline derivatives and thiourea compounds:
Similar Compounds: N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methoxybenzamide, N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide
Uniqueness: The presence of both the quinoline core and the thiourea moiety in a single molecule provides unique chemical and biological properties. This dual functionality allows for diverse interactions with molecular targets, making it a versatile compound in research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-4-17-16(21)18-8-7-13-9-12-6-5-10(2)11(3)14(12)19-15(13)20/h5-6,9H,4,7-8H2,1-3H3,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNODMPJZPUGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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